Technical Documentation Center

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
  • CAS: 80549-62-8

Core Science & Biosynthesis

Foundational

In Vitro Biological Evaluation of 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol Derivatives: A Technical Guide

This guide provides an in-depth technical overview of the in vitro biological evaluation of a promising class of heterocyclic compounds: 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol derivatives. These molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the in vitro biological evaluation of a promising class of heterocyclic compounds: 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol derivatives. These molecules are of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by the 1,3,4-oxadiazole scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of established methodologies and expert insights into the preclinical assessment of these compounds.

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, capable of enhancing biological activity through hydrogen bonding interactions.[1] The incorporation of a thiol group at the 2-position and a substituted phenoxymethyl moiety at the 5-position of the oxadiazole ring has been shown to modulate a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects.[2][3][4] This guide will delineate the typical synthetic pathway for these derivatives and detail the critical in vitro assays for a comprehensive biological evaluation.

I. Synthesis of 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol Derivatives

The synthesis of the core scaffold, 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol, is a multi-step process that begins with a substituted benzoic acid. This foundational molecule is then elaborated through esterification, hydrazide formation, and subsequent cyclization.

A general synthetic route involves the reaction of an appropriate acylhydrazide with carbon disulfide in a basic alcoholic solution.[5] This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization to yield the 5-substituted-1,3,4-oxadiazole-2-thiol.[5][6]

Synthesis_Workflow A 4-tert-butylphenoxyacetic acid B Esterification (e.g., SOCl2, Methanol) A->B C Methyl 2-(4-tert-butylphenoxy)acetate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 2-(4-tert-butylphenoxy)acetohydrazide D->E F Cyclization (CS2, KOH/Ethanol) E->F G 5-(4-tert-butylphenoxymethyl)- 1,3,4-oxadiazole-2-thiol F->G

Caption: General synthetic workflow for 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

Further derivatization can be achieved by targeting the thiol group, for instance, through S-alkylation or by synthesizing Mannich bases from the thione tautomer.[2][7] These modifications allow for the exploration of a broad chemical space and the fine-tuning of biological activity.

II. In Vitro Antimicrobial and Antifungal Evaluation

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[8] Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens.[3][9][10]

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental parameter for assessing antimicrobial potency. The broth microdilution method is a standard and widely accepted protocol.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The suspension is then diluted to achieve a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

B. Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antibiotics. The ability of novel compounds to inhibit biofilm formation or eradicate established biofilms is a critical evaluation parameter.

Experimental Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

  • Treatment: For inhibition assays, the test compound is added at the time of inoculation. For eradication assays, the planktonic cells are removed, and the established biofilm is treated with the compound.

  • Staining: After incubation, the wells are washed to remove non-adherent cells. The remaining biofilm is stained with a crystal violet solution.

  • Quantification: The bound crystal violet is solubilized (e.g., with ethanol), and the absorbance is measured using a microplate reader. The percentage of biofilm inhibition or reduction is calculated relative to untreated controls.

Some 1,3,4-oxadiazole derivatives have shown the ability to prevent biofilm formation in a dose-dependent manner.[1][11]

III. In Vitro Anticancer Activity Assessment

The 1,3,4-oxadiazole nucleus is a common scaffold in the design of novel anticancer agents.[12] These compounds can exert their cytotoxic effects through various mechanisms, including enzyme inhibition and induction of apoptosis.[13]

A. Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.[14][15]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Several 5-substituted-1,3,4-oxadiazole-2-thioglycosides have demonstrated potent in vitro anticancer activity against various human cancer cell lines, with IC50 values in the low microgram per milliliter range.[14][15][16]

B. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cytotoxicity, further assays can be conducted to investigate the induction of apoptosis and effects on the cell cycle.

Anticancer_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies A MTT Assay (Cytotoxicity) B IC50 Determination A->B C Apoptosis Assay (e.g., Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Mitochondrial Membrane Potential Assay B->E F Caspase Activity Assay B->F

Caption: Workflow for the in vitro evaluation of anticancer activity.

Studies on similar 1,3,4-oxadiazole derivatives have shown that they can induce apoptosis, cause mitochondrial membrane depolarization, and lead to cell cycle arrest in the G0/G1 phase.[17]

IV. In Vitro Antioxidant Activity Evaluation

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of novel compounds is therefore a valuable parameter in their biological evaluation. The 1,3,4-oxadiazole ring itself can contribute to antioxidant activity by trapping free radicals.[4]

A. DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The decrease in absorbance of the DPPH solution, resulting from its reduction by the antioxidant, is measured spectrophotometrically.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

B. Other Antioxidant Assays

To obtain a comprehensive antioxidant profile, multiple assays that measure different aspects of antioxidant activity should be employed. These can include:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay but applicable to both hydrophilic and lipophilic compounds.[18]

  • Nitric Oxide Radical Scavenging Assay: Measures the ability of the compound to inhibit the generation of nitric oxide radicals.[19]

  • Hydrogen Peroxide Scavenging Assay: Determines the capacity of the compound to scavenge hydrogen peroxide.[20]

The presence of electron-donating or electron-withdrawing substituents on the aromatic rings of 1,3,4-oxadiazole derivatives can significantly influence their antioxidant activity.[21]

V. Data Summary and Interpretation

For a clear comparison of the biological activities of a series of 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol derivatives, the quantitative data should be summarized in a tabular format.

Table 1: Hypothetical In Vitro Biological Activity Data

Compound IDR-group ModificationAntibacterial MIC (µg/mL) vs. S. aureusAntifungal MIC (µg/mL) vs. C. albicansAnticancer IC50 (µM) vs. MCF-7Antioxidant (DPPH) IC50 (µM)
OXD-1 H163212.525.8
OXD-2 4-Cl8168.218.3
OXD-3 4-OCH3326425.115.1
Ciprofloxacin -1---
Fluconazole --8--
Doxorubicin ---0.5-
Ascorbic Acid ----8.5

This table presents hypothetical data for illustrative purposes.

The interpretation of these results should focus on establishing structure-activity relationships (SAR). For instance, the data might reveal that electron-withdrawing groups on a particular part of the molecule enhance antimicrobial activity, while electron-donating groups improve antioxidant potential.

VI. Conclusion and Future Directions

The in vitro biological evaluation of 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol derivatives provides crucial preliminary data on their therapeutic potential. A systematic approach, employing a battery of standardized assays, is essential for a comprehensive assessment of their antimicrobial, anticancer, and antioxidant properties. Promising lead compounds identified through this in vitro screening can then be advanced to more complex biological models, including in vivo studies, to further elucidate their pharmacological profiles and therapeutic efficacy. The versatility of the 1,3,4-oxadiazole scaffold continues to make it a highly attractive starting point for the development of novel therapeutic agents.

References

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC. (n.d.).
  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW - International Journal of Medical Sciences and Pharma Research. (n.d.).
  • Hasan, A., Gapil, S., & Khan, I. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(1).
  • Antimicrobial Activity of 1,3,4-oxadiazole Derivatives Against Planktonic Cells and Biofilm of Staphylococcus Aureus - Taylor & Francis. (2018, January 15).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (2021, June 29).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest. (n.d.).
  • Abu-Zaied, A. Z., Nawwar, G. A. M., Swellem, R. H., & El-Sayed, S. H. (2012). Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. Scirp.org.
  • Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants - Scientific & Academic Publishing. (n.d.).
  • Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (n.d.).
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. (n.d.).
  • Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. (2012, March 8).
  • Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC. (n.d.).
  • Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC. (n.d.).
  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1,3,4 OXADIAZOLE DERIVATIVES - pharmedicopublishers.com. (2025, September 25).
  • (PDF) Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents - ResearchGate. (2012, April 15).
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022, August 23).
  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - MDPI. (2023, July 24).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC. (n.d.).
  • Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (2019, September 11).
  • Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation - ResearchGate. (2023, November 25).
  • 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (2023, December 13).
  • Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases - J-Stage. (n.d.).
  • A Review on Anticancer Activity of 1, 3, 4-oxadiazole - Neliti. (2018, May 6).
  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC. (2022, November 1).
  • Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (n.d.).
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.).
  • Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. (n.d.).
  • Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025, June 12).
  • Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed. (2025, January 15).
  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.).
  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016, September 2).
  • Synthesis and biological evaluation of 1,2,4-oxadiazole linked 1,3,4-oxadiazole derivatives as tubulin binding agents - Semantic Scholar. (2019, March 7).
  • Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants - SciSpace. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its unique electronic and structural features contribute to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][5] The 1,3,4-oxadiazole nucleus is a bioisosteric equivalent for carboxylic acids and amides, which can enhance a molecule's metabolic stability and membrane permeability. The thiol substituent at the 2-position introduces a crucial functional group that can participate in hydrogen bonding and coordination with biological targets, and also allows for further chemical modifications. This guide focuses on a specific derivative, 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS No. 80549-62-8), providing a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization based on established methodologies for this class of compounds.[6]

Synthesis Pathway: From Carboxylic Acid to Heterocycle

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established multi-step process that begins with a corresponding carboxylic acid.[1] The general strategy involves the conversion of the acid to an ester, followed by hydrazinolysis to form an acylhydrazide. The key cyclization step is then achieved by reacting the acylhydrazide with carbon disulfide in a basic medium.[1][7] This process is both efficient and versatile, allowing for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring.

Experimental Protocol: Synthesis of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

This protocol is based on standard, widely published methods for the synthesis of analogous compounds.[1][7][8]

Step 1: Esterification of 2-(4-tert-butylphenoxy)acetic acid

  • To a solution of 2-(4-tert-butylphenoxy)acetic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the resulting ethyl 2-(4-tert-butylphenoxy)acetate with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrazinolysis of Ethyl 2-(4-tert-butylphenoxy)acetate

  • Dissolve the crude ester in ethanol and add an excess of hydrazine hydrate.

  • Reflux the mixture for 6-8 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Cool the mixture, and filter the precipitate of 2-(4-tert-butylphenoxy)acetohydrazide.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 3: Cyclization to form 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

  • Dissolve the 2-(4-tert-butylphenoxy)acetohydrazide in ethanol containing potassium hydroxide.

  • To this basic solution, add an excess of carbon disulfide dropwise while stirring.

  • Reflux the reaction mixture for 10-12 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 2-(4-tert-butylphenoxy)acetic acid B Ethyl 2-(4-tert-butylphenoxy)acetate A->B Ethanol, H₂SO₄ (cat.) Reflux C 2-(4-tert-butylphenoxy)acetohydrazide B->C Hydrazine Hydrate Ethanol, Reflux D 5-(4-Tert-butylphenoxymethyl)- 1,3,4-oxadiazole-2-thiol C->D 1. KOH, Ethanol 2. CS₂ 3. Reflux 4. Acidification

Caption: Synthetic route to the target compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact molecule are not widely published, the following properties can be predicted based on its structure and data from analogous compounds.

Thiol-Thione Tautomerism

A key feature of 2-mercapto-1,3,4-oxadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[8][9] In the solid state and in polar solvents, the thione form generally predominates due to the formation of stable hydrogen-bonded dimers. This equilibrium is a critical factor influencing the compound's reactivity and its interactions with biological systems.

Caption: Thiol-Thione tautomeric equilibrium.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties. These values are estimations based on the compound's structure and known data for similar molecules.[10][11][12]

PropertyPredicted Value/RangeMethod of Determination (Standard)
Molecular Formula C₁₃H₁₆N₂O₂SMass Spectrometry
Molecular Weight 280.35 g/mol Mass Spectrometry
Melting Point 150 - 180 °CCapillary Melting Point Apparatus
pKa 5.5 - 6.5 (for the thiol proton)Potentiometric Titration / UV-Vis Spectroscopy
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and alcoholsVisual Inspection / HPLC
LogP 2.5 - 3.5Calculated (e.g., using ALOGPS) / HPLC

Spectral Characterization

The structural elucidation of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-tert-butylphenyl group, a singlet for the tert-butyl protons, a singlet for the methylene (-O-CH₂-) protons, and a broad singlet for the N-H proton of the thione tautomer.[13][14]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbons of the oxadiazole ring (C=S and C-O), the tert-butyl group, the methylene carbon, and the aromatic carbons. The chemical shifts of the C2 and C5 carbons of the oxadiazole ring are particularly diagnostic.[15]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide key information about the functional groups. Expected characteristic absorption bands include N-H stretching (around 3100-3200 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-O-C stretching vibrations. The absence of a prominent S-H stretch (around 2500-2600 cm⁻¹) would further support the predominance of the thione tautomer in the solid state.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Potential Biological and Pharmacological Significance

While specific biological studies on 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol are not extensively documented, the 1,3,4-oxadiazole-2-thiol scaffold is a well-known pharmacophore.[3] Derivatives have demonstrated a wide range of activities, suggesting that this compound could be a valuable candidate for further investigation.

  • Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives exhibit potent antibacterial and antifungal properties.[4][13]

  • Anti-inflammatory Activity: The scaffold has been incorporated into molecules designed as anti-inflammatory agents.[4]

  • Anticancer Activity: Numerous studies have highlighted the potential of 1,3,4-oxadiazoles as anticancer agents, acting through various mechanisms.[5]

Biological_Potential cluster_activities Potential Pharmacological Activities Core 5-(4-Tert-butylphenoxymethyl)- 1,3,4-oxadiazole-2-thiol Antimicrobial Antimicrobial Core->Antimicrobial Investigate AntiInflammatory Anti-inflammatory Core->AntiInflammatory Screen for Anticancer Anticancer Core->Anticancer Evaluate Anticonvulsant Anticonvulsant Core->Anticonvulsant Test for

Caption: Potential areas for biological evaluation.

Conclusion and Future Directions

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol is a molecule of significant interest due to its promising chemical scaffold. This guide has outlined the established synthetic methodology and the expected physicochemical and spectral properties based on a wealth of data from analogous compounds. The presence of the thiol/thione group offers a reactive handle for further derivatization, opening avenues for the creation of new chemical entities. Future research should focus on the experimental validation of the predicted properties, a thorough investigation of its tautomeric behavior, and comprehensive screening for a range of biological activities to unlock its full therapeutic potential.

References

  • Laurent, F., et al. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(11), o3754-o3756. [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 27(19), 6295. [Link]

  • Asolkar, T., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Pharmaceutical Research International, 34(46A), 28-50. [Link]

  • Kumar, D., et al. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

  • Bansal, S., & Kumar, V. (2022). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). International Journal of All Research Education and Scientific Methods, 10(6), 12-17. [Link]

  • Akbaş, E., et al. (2015). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of Chemistry and Chemical Engineering, 9, 29-34. [Link]

  • El-Sayed, N. N. E. (2022). A Comprehensive Review on Synthetic Approaches and Biological Activities of 1,3,4-oxadiazole. Egyptian Journal of Chemistry, 65(3), 579-601. [Link]

  • Sathishkumar, P., et al. (2021). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. JETIR, 8(6), c79-c87. [Link]

  • Al-Azzawi, A. M. J. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 1935-1939. [Link]

  • Kumar, D., et al. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of Advanced Research and Innovative Ideas in Education, 3(1), 69-76. [Link]

  • PubChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Yüksek, H., et al. (2019). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Reddy, T. S., et al. (2024). Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). Journal of the Indian Chemical Society, 101(2), 101287. [Link]

  • Gontarska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. [Link]

  • Kaur, H., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4457–4468. [Link]

  • PubChem. (n.d.). 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Mohammed, M. S., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds. Journal of Medicinal and Chemical Sciences, 5(4), 468-476. [Link]

  • NextSDS. (n.d.). 5-tert-butyl-1,3,4-oxadiazole-2-thiol — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

  • Shehzadi, N., et al. (2018). Chemical structure of 5-[(4-chlorophenoxy)methyl]1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

  • PubChemLite. (n.d.). 5-tert-butyl-1,3,4-oxadiazole-2-thiol. Retrieved March 20, 2026, from [Link]

Sources

Foundational

Preliminary toxicity screening of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

Preliminary Toxicity Screening of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol: A Tiered In Vitro Framework Executive Summary The compound 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol (hereafter refer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Toxicity Screening of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol: A Tiered In Vitro Framework

Executive Summary

The compound 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol (hereafter referred to as TBPM-ODT) represents a highly relevant structural motif in modern drug discovery. The 1,3,4-oxadiazole-2-thiol pharmacophore is frequently utilized as a bioisostere for carboxylic acids and amides, exhibiting broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. However, the presence of a free thiol group coupled with a highly lipophilic tert-butyl moiety introduces specific toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, tiered in vitro screening framework. This guide outlines the causality behind each experimental choice, ensuring that researchers can accurately profile the preliminary toxicity of TBPM-ODT before advancing to resource-intensive in vivo models.

Mechanistic Rationale & Target Profiling

Before deploying assays, we must understand why TBPM-ODT might induce cellular toxicity.

  • Thiol Reactivity: The free exocyclic thiol (-SH) on the oxadiazole ring can undergo redox cycling, leading to the generation of Reactive Oxygen Species (ROS). Furthermore, it can form mixed disulfides with critical cellular proteins, potentially triggering off-target haptenization.

  • Lipophilicity (LogP): The tert-butylphenoxymethyl group significantly increases the molecule's lipophilicity. High lipophilicity often correlates with non-specific membrane disruption and hepatic accumulation, necessitating robust hepatotoxicity screening.

  • Metabolic Activation: Hepatic enzymes (e.g., Flavin-containing monooxygenases and Cytochrome P450s) can oxidize the thiol to reactive sulfenic or sulfinic acids, which are known to be direct-acting genotoxicants.

To systematically evaluate these risks, we employ a tiered screening strategy.

TieredScreening Compound TBPM-ODT Tier1 Tier 1: Basal Cytotoxicity (HepG2 Cells) Compound->Tier1 In Vitro Profiling Tier2 Tier 2: Genotoxicity (OECD 471 Ames Test) Compound->Tier2 Mutagenicity Tier3 Tier 3: In Silico Profiling (ADME-Tox) Compound->Tier3 Computational Decision Go/No-Go Decision Matrix Tier1->Decision IC50 Data Tier2->Decision Revertant Count Tier3->Decision Toxophore Flags

Caption: Tiered toxicity screening workflow for 1,3,4-oxadiazole derivatives.

Tier 1: Basal Cytotoxicity & Hepatotoxicity (HepG2 Model)

Rationale: We utilize the human hepatocellular carcinoma cell line (HepG2) rather than standard fibroblasts (e.g., BALB/c 3T3). HepG2 cells are highly recommended for preliminary toxicity screening because they retain endogenous metabolic activity (CYP450s) and are p53 competent, allowing them to accurately model human hepatic responses to xenobiotics[2].

Self-Validating Protocol: ATP-Based Cell Viability Assay (CellTiter-Glo) Unlike MTT assays, which can be confounded by the redox-active thiol of TBPM-ODT reducing the tetrazolium dye directly, ATP quantitation provides an artifact-free readout of metabolically active cells.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve TBPM-ODT in DMSO to create a 10 mM stock. Prepare a 10-point dose-response curve (0.1 µM to 100 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[2].

  • Treatment: Aspirate seeding media and apply the TBPM-ODT dilutions.

    • Positive Control: Chlorpromazine (known hepatotoxin).

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Tier 2: Genotoxicity & Mutagenic Potential (OECD 471)

Rationale: The bacterial reverse mutation assay (Ames Test) is the international gold standard under OECD Test Guideline 471 for evaluating point mutations[3]. Because TBPM-ODT may require hepatic biotransformation to become a reactive mutagen, the assay must be conducted both in the presence and absence of an exogenous mammalian metabolic activation system (S9 fraction)[4].

p53Pathway Toxin Oxadiazole-2-thiol Metabolites DNA_Damage DNA Damage / ROS Toxin->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Phosphorylation p21 p21 (Cell Cycle Arrest) p53->p21 Transcriptional Activation Bax Bax (Apoptosis) p53->Bax Transcriptional Activation

Caption: p53-mediated DNA damage response pathway in HepG2 cells following genotoxic insult.

Self-Validating Protocol: Ames Plate Incorporation Method

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions)[5].

  • S9 Mix Preparation: Prepare a 10% (v/v) post-mitochondrial fraction (S9) from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate[6].

  • Assay Assembly: To a sterile tube containing 2 mL of molten top agar (supplemented with trace histidine/biotin), add:

    • 100 µL of overnight bacterial culture ( 109 cells/mL).

    • 50 µL of TBPM-ODT solution (dose range: 5 to 5000 µ g/plate ).

    • 500 µL of S9 mix (or phosphate buffer for the -S9 condition).

  • Plating & Incubation: Vortex the mixture gently and pour it onto minimal glucose agar plates. Allow to solidify and incubate at 37°C for 48-72 hours.

  • Controls:

    • Positive Control (-S9): Sodium azide (TA100), 2-Nitrofluorene (TA98).

    • Positive Control (+S9): 2-Aminoanthracene (both strains).

  • Scoring: Count the number of histidine-independent revertant colonies. A substance is flagged as mutagenic if it produces a dose-dependent, statistically significant increase (typically 2-fold over vehicle) in revertant colonies[7].

Data Interpretation & Decision Matrix

To ensure clear go/no-go decisions in the drug development pipeline, quantitative data must be mapped against established safety thresholds.

Assay / ParameterCell Line / StrainTarget Threshold for "Go" DecisionFlag for Structural Optimization (No-Go)
Basal Cytotoxicity HepG2 IC50​>50μM IC50​<10μM (High Hepatic Liability)
Ames Test (-S9) TA98, TA100Revertant count <2× vehicle controlRevertant count ≥2× vehicle control
Ames Test (+S9) TA98, TA100Revertant count <2× vehicle controlRevertant count ≥2× vehicle control
In Silico LogP ComputationalLogP <5 (Lipinski compliance)LogP >5 (Risk of membrane accumulation)

Conclusion: If TBPM-ODT exhibits an IC50​<10μM in HepG2 cells or triggers a positive Ames test, the core structure must undergo lead optimization. Specifically, the reactive thiol could be alkylated (e.g., converted to a thioether) or the tert-butyl group could be substituted with a less lipophilic bioisostere to mitigate toxicity while preserving the pharmacological efficacy of the oxadiazole core.

References

  • ACS Publications - Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at:[Link]

  • OECD iLibrary - Test No. 471: Bacterial Reverse Mutation Test (Ames Test). Available at:[Link]

  • National Institutes of Health (NIH) / PMC - HepGentox: a novel promising HepG2 reportergene-assay for the detection of genotoxic substances in complex mixtures. Available at:[Link]

  • Biosafe - Genetic toxicity: Bacterial reverse mutation test (OECD 471). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

Introduction & Mechanistic Overview The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[1]. Specifically, 5-substituted-1,3,4-oxadiazole-2-thiol derivatives are highly valued due to their ability to act as versatile pharmacophores and their participation in thiol-thione tautomerism, which enhances their binding affinity to various biological targets[2].

This application note details a robust, field-proven, three-step linear synthesis for 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS: 554411-25-5). The protocol begins with the O-alkylation of commercially available 4-tert-butylphenol, followed by hydrazinolysis, and concludes with a base-catalyzed cyclocondensation using carbon disulfide.

Synthetic Pathway Visualization

SynthesisPathway A 4-tert-Butylphenol + Ethyl bromoacetate B Ethyl 2-(4-tert-butylphenoxy)acetate (Intermediate 1) A->B K2CO3, Acetone Reflux, 8-12 h C 2-(4-tert-butylphenoxy)acetohydrazide (Intermediate 2) B->C NH2NH2·H2O, EtOH Reflux, 6-8 h D 5-(4-tert-butylphenoxymethyl)- 1,3,4-oxadiazole-2-thiol (Target Product) C->D 1. CS2, KOH, EtOH, Reflux 2. HCl (pH 5)

Figure 1: Three-step synthetic pathway for 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

Materials and Reagents

Table 1: Key Reagents and Materials

ReagentRoleMW ( g/mol )EquivalentsSafety / Handling
4-tert-Butylphenol Starting Material150.221.0Irritant
Ethyl bromoacetate Alkylating Agent167.001.2Lachrymator, Toxic
Potassium carbonate Base138.212.0Hygroscopic
Hydrazine hydrate Nucleophile50.063.0Toxic, Corrosive
Carbon disulfide ( CS2​ ) Cyclization Reagent76.143.0Highly Flammable, Toxic
Potassium hydroxide Base56.111.2Corrosive

Step-by-Step Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of Ethyl 2-(4-tert-butylphenoxy)acetate.

  • Causality & Insights: The reaction relies on the generation of a phenoxide ion. Anhydrous potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate the sterically hindered 4-tert-butylphenol. Acetone is selected as a polar aprotic solvent because it does not solvate the nucleophilic phenoxide anion as strongly as protic solvents, thereby enhancing its reactivity. Ethyl bromoacetate is preferred over ethyl chloroacetate due to the superior leaving group ability of the bromide ion, which accelerates the SN​2 displacement[3].

Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolve 4-tert-butylphenol (10.0 mmol) in 50 mL of anhydrous acetone.

  • Add anhydrous K2​CO3​ (20.0 mmol) to the solution and stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Dropwise, add ethyl bromoacetate (12.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 8–12 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 4:1).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate (3 × 30 mL) and wash the combined organic layers with distilled water and brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the crude ester. Recrystallize from ethanol if necessary.

Step 2: Hydrazinolysis

Objective: Synthesis of 2-(4-tert-butylphenoxy)acetohydrazide.

  • Causality & Insights: Hydrazinolysis converts the ester into an acid hydrazide. Hydrazine is a potent alpha-effect nucleophile that readily attacks the ester carbonyl. Absolute ethanol is used as the solvent to ensure homogeneity and facilitate the reflux conditions required to drive the equilibrium toward the hydrazide product while boiling off the ethanol byproduct[4].

Protocol:

  • Dissolve the intermediate Ethyl 2-(4-tert-butylphenoxy)acetate (8.0 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Slowly add hydrazine hydrate (80% aqueous solution, 24.0 mmol) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6–8 hours.

  • Monitor the disappearance of the ester via TLC.

  • Once complete, concentrate the reaction mixture under vacuum to remove excess ethanol and unreacted hydrazine.

  • Pour the concentrated residue into crushed ice. A solid precipitate of 2-(4-tert-butylphenoxy)acetohydrazide will form.

  • Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum.

Step 3: Cyclization to 1,3,4-Oxadiazole-2-Thiol

Objective: Synthesis of 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

  • Causality & Insights: The acid hydrazide undergoes a cyclocondensation reaction with carbon disulfide ( CS2​ ) mediated by potassium hydroxide ( KOH ). The base deprotonates the hydrazide, facilitating nucleophilic attack on the highly electrophilic carbon of CS2​ . This forms a dithiocarbazate intermediate, which undergoes intramolecular cyclization and elimination of water to form the oxadiazole ring[4][5]. The reaction initially forms the water-soluble potassium salt of the oxadiazole-thiol. Careful acidification with dilute HCl is required to protonate the thiolate and precipitate the final target compound[1].

Protocol:

  • In a 100 mL round-bottom flask, dissolve 2-(4-tert-butylphenoxy)acetohydrazide (5.0 mmol) in 25 mL of absolute ethanol.

  • Add KOH (6.0 mmol) to the solution and stir until completely dissolved. Cool the mixture to 0–5 °C in an ice bath.

  • Safety Warning: CS2​ is highly flammable and toxic. Perform the next step in a well-ventilated fume hood.

  • Dropwise, add carbon disulfide (15.0 mmol) to the chilled solution.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 78 °C) until the evolution of hydrogen sulfide gas ceases (typically 8–12 hours)[4].

  • Cool the mixture to room temperature and distill off the excess solvent under reduced pressure.

  • Dissolve the remaining residue in 30 mL of distilled water.

  • Slowly acidify the aqueous solution with 10% HCl under continuous stirring until the pH reaches 5[4]. A white to pale-yellow precipitate will form.

  • Filter the precipitate, wash with cold water, dry, and recrystallize from ethanol to afford pure 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

Analytical Characterization & Tautomerism

When validating the synthesized 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol, researchers must account for thiol-thione tautomerism .

In the solid state (e.g., FT-IR spectroscopy) and in polar NMR solvents (e.g., DMSO- d6​ ), the compound predominantly exists in the thione form rather than the thiol form[2][6].

  • FT-IR: Look for the absence of an S−H stretching band (typically around 2500 cm−1 ) and the presence of a distinct N−H stretch (3100–3200 cm−1 ) alongside a strong C=S stretch at approximately 1330 cm−1 [6].

  • 13C NMR: The thione carbon ( C=S ) will appear characteristically downfield, typically generating a signal between δ 178.0 and 186.5 ppm[2][6].

Quantitative Data Summary

Table 2: Quantitative Reaction Parameters

StepIntermediate / ProductTemp (°C)Time (h)Expected Yield (%)
1 Ethyl 2-(4-tert-butylphenoxy)acetate56 (Reflux)8 - 1280 - 90
2 2-(4-tert-butylphenoxy)acetohydrazide78 (Reflux)6 - 875 - 85
3 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol78 (Reflux)8 - 1265 - 85

(Note: Yields are highly dependent on the efficiency of recrystallization and moisture control during Step 1).

References

  • Zhaimukhambetova L.N., et al. "Synthesis of New, Potentially Biologically Active Derivatives: 1,3,4-oxadiazol-2-thiol." International Journal of Biology and Chemistry, 2017. 4

  • "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications." Open Medicinal Chemistry Journal. 1

  • "Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents." National Institutes of Health (NIH). 2

  • "Synthesis and Screening of New [1,3,4]Oxadiazole,[1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116)." ACS Omega. 5

  • "Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives." TÜBİTAK Academic Journals. 6

  • "SYNTHESIS AND ANTIOXIDANT PROPERTIES OF SOME NEW DI-TERT-BUTYLPHENOL DERIVATIVES BEARING HETEROCYCLIC RING." Universiti Malaya. 3

Sources

Application

Preparation of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol from corresponding acid hydrazides

Executive Summary The 1,3,4-oxadiazole-2-thiol scaffold is a privileged pharmacophore in drug discovery, frequently utilized for its profound antimicrobial, anti-inflammatory, and anticancer properties. This application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-oxadiazole-2-thiol scaffold is a privileged pharmacophore in drug discovery, frequently utilized for its profound antimicrobial, anti-inflammatory, and anticancer properties. This application note provides a comprehensive, self-validating protocol for the synthesis of 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol starting from its corresponding acid hydrazide, 2-(4-tert-butylphenoxy)acetohydrazide. By detailing the mechanistic causality, tautomeric behavior, and step-by-step experimental validation, this guide is designed to ensure high-yield, reproducible synthesis for drug development professionals.

Mechanistic Insights & Tautomerism

The transformation of an acid hydrazide to a 1,3,4-oxadiazole-2-thiol is driven by a base-catalyzed cyclodesulfurization/dehydration mechanism[1][2].

  • Nucleophilic Attack : The reaction begins with the deprotonation of the acid hydrazide by potassium hydroxide (KOH), enhancing the nucleophilicity of the terminal nitrogen. This nitrogen attacks the electrophilic carbon of carbon disulfide (CS₂), forming a highly polar potassium dithiocarbazate intermediate .

  • Intramolecular Cyclization : Upon refluxing, the intermediate undergoes intramolecular cyclization. Depending on the specific electronic environment, this step eliminates either water (H₂O) or hydrogen sulfide (H₂S) to close the five-membered oxadiazole ring, yielding a potassium oxadiazole-2-thiolate salt.

  • Thione-Thiol Tautomerism : Once acidified and isolated, the free compound exhibits a dynamic thione-thiol tautomeric equilibrium. As supported by Density Functional Theory (DFT) studies and spectroscopic data, the thione form (1,3,4-oxadiazole-2(3H)-thione) predominates in solution due to superior thermodynamic stability and solvent interactions [3][4][5].

Tautomerism Thiol 1,3,4-Oxadiazole-2-thiol (Minor in solution) Thione 1,3,4-Oxadiazole-2(3H)-thione (Major in solution) Thiol->Thione Tautomeric Equilibrium

Fig 1. Thione-thiol tautomeric equilibrium of 1,3,4-oxadiazole-2-thiols in solution.

Materials and Reagents

To ensure high conversion rates, absolute ethanol should be used to prevent the premature hydrolysis of CS₂. The slight excess of KOH ensures the reaction medium remains basic enough to keep the intermediate in its highly nucleophilic anionic state.

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-(4-tert-butylphenoxy)acetohydrazide222.291.010.02.22 g
Potassium Hydroxide (KOH, flakes)56.111.515.00.84 g
Carbon Disulfide (CS₂)76.143.030.02.28 g (~1.81 mL)
Absolute Ethanol46.07Solvent-25 mL
2M Hydrochloric Acid (HCl)36.46Workup~15-20~8-10 mL

(Note: The starting material, 2-(4-tert-butylphenoxy)acetohydrazide, can be sourced commercially or prepared via the hydrazinolysis of the corresponding ester[6].)

Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes observable milestones to verify the reaction's progress before proceeding.

SynthesisWorkflow Hydrazide 2-(4-tert-butylphenoxy) acetohydrazide Reagents Add CS2 + KOH in Ethanol (0-5 °C) Hydrazide->Reagents Intermediate Potassium Dithiocarbazate Intermediate Reagents->Intermediate Reflux Reflux at 70-80 °C (6-12 hours) Intermediate->Reflux Thiolate Potassium Oxadiazole-2-thiolate Reflux->Thiolate Cyclization (-H2O) Acidification Acidify with HCl (pH 4-5) Thiolate->Acidification Product 5-(4-tert-butylphenoxymethyl)- 1,3,4-oxadiazole-2-thiol Acidification->Product Precipitation

Fig 2. Synthetic workflow for 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol preparation.

Step-by-Step Methodology

Step 1: Base-Catalyzed Deprotonation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.22 g (10.0 mmol) of 2-(4-tert-butylphenoxy)acetohydrazide in 25 mL of absolute ethanol.

  • Add 0.84 g (15.0 mmol) of KOH to the flask. Stir at room temperature until the KOH is completely dissolved. Causality: Complete dissolution ensures uniform deprotonation of the hydrazide, preventing localized side reactions.

Step 2: Electrophilic Addition (Temperature Critical) 3. Transfer the flask to an ice-water bath and cool the mixture to 0–5 °C. 4. Working inside a fume hood, add 1.81 mL (30.0 mmol) of CS₂ dropwise over 10 minutes using an addition funnel or syringe. Causality: CS₂ is highly volatile (boiling point 46 °C). Adding it to a warm basic solution causes rapid, hazardous vaporization and reduces the effective stoichiometric ratio. Cooling ensures the formation of the potassium dithiocarbazate intermediate without reagent loss.

Step 3: Intramolecular Cyclization 5. Remove the ice bath and attach a reflux condenser. Gradually heat the mixture to reflux (70–80 °C) in an oil bath. 6. Maintain reflux for 6 to 12 hours. Self-Validation (TLC Monitoring): Periodically check the reaction progress using Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 6:4). The reaction is complete when the polar starting material spot (lower Rf​ ) completely disappears, replaced by a less polar product spot (higher Rf​ ).

Step 4: Isolation and Acidification 7. Once complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess CS₂ and the majority of the ethanol. 8. Dissolve the resulting viscous residue in 30 mL of ice-cold distilled water. If any insoluble impurities are present, perform a quick gravity filtration. 9. Critical Step: Slowly add 2M HCl dropwise to the clear aqueous filtrate while stirring vigorously until the pH reaches 4–5 (verify with pH paper). Causality: The product currently exists as a water-soluble potassium thiolate salt. Lowering the pH to 4–5 protonates the thiolate, causing the neutral 1,3,4-oxadiazole-2-thiol to crash out of solution as a solid precipitate. Avoid dropping the pH below 2 to prevent potential acid-catalyzed ether cleavage.

Step 5: Purification 10. Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (2 × 10 mL) to remove residual KCl salts. 11. Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol. Dry under high vacuum.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized compound, perform standard spectroscopic analyses. The expected spectral signatures are summarized below[7][8].

Table 2: Expected Spectroscopic Data for Target Compound

TechniqueKey Signatures & Expected ValuesStructural Correlation
FT-IR Disappearance of ~1680 cm⁻¹ (C=O).Appearance of ~1170 cm⁻¹ (C=S) and ~3200 cm⁻¹ (NH).Confirms cyclization and the predominance of the thione tautomer in the solid state.
¹H-NMR (DMSO-d₆)~1.25 ppm (s, 9H, t-butyl).~5.10 ppm (s, 2H, -CH₂-O-).~6.90 - 7.30 ppm (m, 4H, Ar-H).~13.5 - 14.5 ppm (br s, 1H, NH/SH).The far downfield broad singlet is characteristic of the mobile proton in the thione-thiol equilibrium.
¹³C-NMR (DMSO-d₆)~177.0 ppm (C=S / C-SH).~160.0 ppm (C=N).Confirms the formation of the 1,3,4-oxadiazole core carbons (C2 and C5).
LC-MS [M+H]⁺ m/z ≈ 279.1Matches the exact mass of C₁₃H₁₆N₂O₂S (278.09 g/mol ).

References

  • Soleiman-Beigi, M., Aryan, R., Yousofizadeh, M., & Khosravi, S. (2013). A Combined Synthetic and DFT Study on the Catalyst-Free and Solvent-Assisted Synthesis of 1,3,4-Oxadiazole-2-thiol Derivatives. Journal of Chemistry, 2013(6), Article ID 476358.[Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Assays of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

Introduction The rise of antimicrobial resistance necessitates the continuous exploration of novel chemical entities with potential therapeutic applications.[1] Heterocyclic compounds, particularly those containing the 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rise of antimicrobial resistance necessitates the continuous exploration of novel chemical entities with potential therapeutic applications.[1] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The 1,3,4-oxadiazole ring acts as a bioisostere for amide and ester groups, potentially enhancing biological activity through hydrogen bonding interactions.[4] This document provides detailed protocols for evaluating the antimicrobial efficacy of a specific derivative, 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the screening and characterization of new antimicrobial agents. The protocols outlined herein are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[5][6][7]

Compound Profile: 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

Property Description
IUPAC Name 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
Molecular Formula C13H16N2O2S
Core Scaffold 1,3,4-oxadiazole
Key Functional Groups Thiol (-SH), Tert-butyl, Phenoxymethyl
Rationale for Antimicrobial Potential The 1,3,4-oxadiazole nucleus is a known pharmacophore in many antimicrobial agents.[1][8] The thiol group can act as a strong nucleophile, and the overall structure may interact with various bacterial enzymes or cellular components.[9][10]

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of a compound against a specific microorganism. The primary objective is to determine the lowest concentration of the drug that inhibits the visible growth of the microorganism, known as the Minimum Inhibitory Concentration (MIC).[6][11][12] This is a fundamental metric for assessing the potency of a novel antimicrobial agent.[7] Two widely accepted methods for determining the antimicrobial activity of novel compounds are the Agar Disk Diffusion method and the Broth Microdilution method for MIC determination.

Agar Disk Diffusion (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method used for routine antimicrobial susceptibility testing.[5][13] It is based on the principle that an antibiotic-impregnated disk, when placed on an agar plate inoculated with a test bacterium, will diffuse into the agar.[14] This creates a concentration gradient of the compound. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[13][15] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[13]

Broth Microdilution

This is a quantitative method to determine the MIC.[12] The test is performed by preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[16][17] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][12]

Experimental Protocols

Protocol 1: Agar Disk Diffusion Assay

This protocol provides a preliminary assessment of the antimicrobial activity of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

Materials
  • 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Tryptic Soy Broth (TSB) or other suitable broth

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin)

  • Negative control disks (impregnated with solvent)

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Step-by-Step Procedure
  • Preparation of Compound-Impregnated Disks:

    • Dissolve a known weight of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol in a suitable solvent (e.g., DMSO) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Aseptically apply a precise volume (e.g., 10 µL) of the stock solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. This will result in a disk containing a known amount of the compound (e.g., 10 µ g/disk ).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth (e.g., TSB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[17]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to ensure a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[15][18]

  • Application of Disks:

    • Using sterile forceps, place the prepared compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

    • Ensure that the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[14]

    • Gently press the disks to ensure complete contact with the agar surface.[14]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using calipers or a ruler.

    • A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[13]

Workflow for Agar Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_disks Prepare Compound-Impregnated Disks place_disks Place Disks on Agar prep_disks->place_disks prep_inoculum Prepare 0.5 McFarland Inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate at 35°C for 16-20h place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the Agar Disk Diffusion Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a quantitative measure of the antimicrobial activity of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

Materials
  • 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or broth for dilutions

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for quantitative analysis)

Step-by-Step Procedure
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold the highest concentration to be tested to minimize solvent effects.

    • In a sterile 96-well plate, perform two-fold serial dilutions of the compound in CAMHB.[17]

    • Typically, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the working solution of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.[7]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).[7][12]

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[17]

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the standardized and diluted inoculum to each well (wells 1-11), resulting in a final volume of 200 µL in wells 2-11 and 300uL in well 1 (or adjust initial volumes accordingly to have a final volume of 200uL in all wells). The final concentration of the compound will be halved.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6][12]

    • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.[12]

Workflow for Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Compound inoculate_plate Inoculate 96-Well Plate prep_compound->inoculate_plate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation

Table 1: Example Data for Agar Disk Diffusion Assay
Microorganism Compound (10 µ g/disk ) Zone of Inhibition (mm) Positive Control (Ciprofloxacin 5 µ g/disk ) Zone of Inhibition (mm) Negative Control (Solvent) Zone of Inhibition (mm)
S. aureus ATCC 2592318256
E. coli ATCC 2592215306
P. aeruginosa ATCC 2785312226
C. albicans ATCC 9002820N/A6
Table 2: Example Data for Broth Microdilution MIC Assay
Microorganism MIC of Compound (µg/mL) MIC of Positive Control (Ciprofloxacin) (µg/mL)
S. aureus ATCC 2921380.5
E. coli ATCC 25922160.015
P. aeruginosa ATCC 27853321
E. faecalis ATCC 29212>642

Potential Mechanisms of Action

While the precise mechanism of action for 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol requires further investigation, compounds containing the 1,3,4-oxadiazole ring have been reported to exhibit antimicrobial activity through various pathways. These include the inhibition of essential bacterial enzymes such as DNA gyrase, which is involved in DNA replication.[9] Other potential targets could involve disruption of cell wall synthesis, protein synthesis, or folate metabolism.[9] The thiol group may also play a crucial role in interacting with cellular targets.

References

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • CLSI. (n.d.). M100—Performance Standards for Antimicrobial Susceptibility Testing.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • GARDP Revive. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Molecules, 27(14), 4615.
  • Royal Society of Chemistry. (2026, February 25).
  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of 1,3,4-oxadiazole-based chalcone derivatives. Retrieved from [Link]

  • Derawey, S. H. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 2294-2301.
  • Roux, A. L., et al. (2019). Synthesis and evaluation of 1,3,4-oxadiazole derivatives for development as broad-spectrum antibiotics. Bioorganic & medicinal chemistry, 27(21), 115097.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Gaonkar, S. L., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 16(6), 4593–4604.
  • ResearchGate. (n.d.). (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Szafranski, K., et al. (2021).
  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • CGSpace. (2022, April 19). Broth microdilution reference methodology. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ACS Omega. (2021, October 14). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2011, May 3). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Retrieved from [Link]

  • Future Medicine. (n.d.). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Retrieved from [Link]

  • International Journal of Medical Sciences and Pharma Research. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017, September 29). Synthesis and Antimicrobial Studies of 5-N-alkyl-1,3,4-oxadiazole-2-thiol Derivatives from Fatty Acids. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Ligand Binding Assays Involving 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ligand binding assays for the characterization of 5-(4-tert-butylphenoxymethyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ligand binding assays for the characterization of 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol. Derivatives of the 1,3,4-oxadiazole-2-thiol scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3][4][5][6] Given the therapeutic potential of this chemical class, robust and reliable methods for quantifying its interaction with biological targets are paramount. This guide offers detailed protocols for various ligand binding assay formats, including radioligand binding assays, fluorescence polarization assays, and surface plasmon resonance, to enable the determination of binding affinity and kinetics. Emphasis is placed on the underlying principles, experimental design, data analysis, and troubleshooting to ensure scientific integrity and reproducibility.

Introduction to 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol and Ligand Binding Assays

The compound 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry.[6] The 1,3,4-oxadiazole ring is a versatile scaffold that can be functionalized to interact with a variety of biological targets.[2][5] The thiol group present in this molecule offers a potential site for covalent interaction or coordination with metalloproteins.

Ligand binding assays are fundamental tools in pharmacology and drug discovery for quantifying the interaction between a ligand (e.g., a small molecule like 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol) and a biological target (e.g., a receptor, enzyme, or other protein).[7][8][9] These assays are crucial for determining key parameters such as binding affinity (Kd), binding kinetics (kon and koff), and the concentration of binding sites (Bmax). The choice of assay format depends on several factors, including the nature of the target, the availability of labeled ligands, and the desired throughput.[7]

Assay Selection and Development Strategy

The selection of an appropriate ligand binding assay is a critical first step. The following decision tree provides a general framework for choosing a suitable assay format.

Assay_Selection Start Start: Characterize Binding of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol Target_Known Is the biological target known? Start->Target_Known Yes_Target Yes Target_Known->Yes_Target Yes No_Target No Target_Known->No_Target No Radiolabeled_Available Is a radiolabeled or fluorescently labeled version of the compound or a known competitor available? Yes_Target->Radiolabeled_Available Functional_Assay Consider functional assays to identify targets. No_Target->Functional_Assay Yes_Labeled Yes Radiolabeled_Available->Yes_Labeled Yes No_Labeled No Radiolabeled_Available->No_Labeled No Radioligand Radioligand Binding Assay Yes_Labeled->Radioligand FP Fluorescence Polarization Assay Yes_Labeled->FP Target_Purified Can the target protein be purified and immobilized? No_Labeled->Target_Purified Yes_Purified Yes Target_Purified->Yes_Purified Yes No_Purified No Target_Purified->No_Purified No SPR Surface Plasmon Resonance (SPR) Yes_Purified->SPR Develop_Labeled Consider custom synthesis of a labeled version of the compound. No_Purified->Develop_Labeled

Caption: Decision tree for selecting a suitable ligand binding assay.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and well-established method for studying ligand-receptor interactions.[8] They typically involve the use of a radiolabeled ligand (e.g., with 3H or 125I) that binds to the target of interest.

Principle

In a typical competition binding assay, a fixed concentration of a radiolabeled ligand is incubated with the biological sample (e.g., cell membranes expressing the target receptor) in the presence of varying concentrations of an unlabeled competitor ligand (in this case, 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol). The amount of radioligand bound to the receptor is then measured, and the ability of the unlabeled ligand to displace the radioligand is used to determine its binding affinity.

Saturation Binding Protocol

This protocol aims to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for a specific target.

Materials:

  • Radioligand: A tritiated or iodinated ligand with high affinity and specificity for the target receptor.

  • Membrane Preparation: A preparation of cell membranes expressing the target receptor.[10]

  • Unlabeled Ligand: A high concentration of a known ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[10]

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • Scintillation Cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Radioligand at various concentrations and assay buffer.

    • Non-specific Binding: Radioligand at various concentrations and a saturating concentration of the unlabeled ligand.

  • Add the membrane preparation to each well to initiate the binding reaction. The final volume is typically 250 µL.[10][11]

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium, with gentle agitation.[10][11]

  • Terminate the incubation by rapid vacuum filtration through the glass fiber filters.[10][11]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10][11]

  • Dry the filters and place them in scintillation vials with scintillation cocktail.[10][11]

  • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding as a function of the radioligand concentration.

  • Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., Prism) to determine Kd and Bmax.[10]

Competition Binding Protocol

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound (5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol) by its ability to compete with a radioligand for binding to the target.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: A fixed concentration of radioligand (typically at its Kd value) and assay buffer.

    • Non-specific Binding: Radioligand and a saturating concentration of a known unlabeled ligand.

    • Competition: Radioligand and varying concentrations of the test compound.

  • Follow steps 3-8 from the Saturation Binding Protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[10]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Fluorescence Polarization (FP) Assays

Fluorescence polarization assays are a homogeneous, solution-based technique for monitoring molecular interactions in real-time.[12] They are particularly useful for high-throughput screening.

Principle

FP is based on the principle that when a small fluorescently labeled ligand (tracer) is excited with polarized light, it tumbles rapidly in solution, leading to depolarization of the emitted light. When the tracer binds to a larger molecule (the target protein), its tumbling rate slows down, resulting in an increase in the polarization of the emitted light.[12] A test compound that competes with the tracer for binding to the target will cause a decrease in polarization.

FP Competition Binding Protocol

Materials:

  • Fluorescent Tracer: A fluorescently labeled version of a known ligand for the target. The choice of fluorophore is critical.[12]

  • Target Protein: A purified and soluble form of the target protein.

  • Test Compound: 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

  • Assay Buffer: A buffer that maintains the stability and activity of the target protein.

  • Black, low-binding microplates

  • Fluorescence polarization plate reader

Procedure:

  • Tracer and Protein Concentration Optimization:

    • Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal.

    • Titrate the target protein against a fixed concentration of the tracer to determine the concentration of protein that results in a significant change in polarization (typically 50-80% of the maximum shift).[13]

  • Competition Assay:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the optimized concentrations of the target protein and fluorescent tracer to each well.

    • Add the varying concentrations of the test compound to the wells.

    • Incubate the plate for a sufficient time to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

Data Analysis:

  • Plot the change in millipolarization (mP) units as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The Ki can be calculated using a similar principle to the radioligand competition assay, taking into account the concentrations of the tracer and its Kd.

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Tracer Prepare Fluorescent Tracer Mix Mix Tracer, Protein, and Compound in Microplate Prep_Tracer->Mix Prep_Protein Prepare Target Protein Prep_Protein->Mix Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot mP vs. [Compound] Measure->Plot Fit Fit to Sigmoidal Curve Plot->Fit Calculate Calculate IC50 and Ki Fit->Calculate

Caption: General workflow for a fluorescence polarization competition binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[14] It provides kinetic information (association and dissociation rates) in addition to binding affinity.

Principle

In a typical SPR experiment, one of the interacting molecules (the ligand) is immobilized on the surface of a sensor chip. The other molecule (the analyte) is flowed over the surface in solution. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[15][16]

SPR Protocol for Kinetic and Affinity Analysis

Materials:

  • SPR Instrument and Sensor Chip: (e.g., a CM5 chip for amine coupling).

  • Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.

  • Running Buffer: e.g., HBS-EP (HEPES buffered saline with EDTA and P20 surfactant).

  • Analyte: 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol dissolved in running buffer.

  • Ligand: Purified target protein.

  • Amine Coupling Reagents: N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Blocking Solution: Ethanolamine-HCl.

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of NHS and EDC.[17]

    • Inject the purified target protein (ligand) over the activated surface to achieve the desired immobilization level.

    • Block any remaining active sites with ethanolamine-HCl.[17] A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound (analyte) in running buffer.

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. This is the association phase.[14]

    • After the injection, flow running buffer over the surfaces to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.

    • Between different analyte concentrations, the surface may need to be regenerated using a specific solution (e.g., low pH glycine) to remove all bound analyte. Regeneration conditions must be optimized to not damage the immobilized ligand.

Data Analysis:

  • The resulting sensorgrams (plots of RU versus time) are corrected by subtracting the reference channel signal from the active channel signal.

  • The association (ka or kon) and dissociation (kd or koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).[18]

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = kd/ka).

Data Presentation and Interpretation

For clarity and comparative purposes, quantitative data from ligand binding assays should be summarized in a structured table.

Assay TypeParameter5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
Radioligand Binding Ki (nM)Insert Value
Fluorescence Polarization IC50 (µM)Insert Value
Ki (µM)Insert Value
Surface Plasmon Resonance kon (M-1s-1)Insert Value
koff (s-1)Insert Value
Kd (nM)Insert Value

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (Radioligand Assay) - Radioligand sticking to filters or plate- Insufficient blocking- Pre-soak filters in PEI or BSA[10]- Include BSA in the assay buffer- Optimize washing steps
Low Signal-to-Noise Ratio (FP Assay) - Low tracer concentration- Inactive protein- Unsuitable fluorophore- Increase tracer concentration (while monitoring background)- Verify protein activity and purity- Choose a fluorophore with a longer fluorescence lifetime
No Binding or Weak Binding (SPR) - Inactive immobilized ligand- Low analyte concentration- Mass transport limitation- Ensure gentle immobilization conditions- Test a wider range of analyte concentrations- Increase the flow rate during analyte injection
Poor Reproducibility - Inconsistent pipetting- Temperature fluctuations- Reagent degradation- Use calibrated pipettes and consistent technique- Maintain a constant temperature during incubation[7]- Prepare fresh reagents and store them properly

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the characterization of the binding properties of 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol. By carefully selecting the appropriate assay, optimizing experimental conditions, and rigorously analyzing the data, researchers can obtain reliable and reproducible results that are essential for advancing the understanding of this compound's mechanism of action and its potential as a therapeutic agent.

References

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Vertex AI Search.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 28). nanomicrospheres.
  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Analyzing Kinetic Binding D
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • Radioligand binding assays. Bio-protocol.
  • Fluorescence polariz
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Establishing and optimizing a fluorescence polariz
  • Protocol for Fluorescence Polarization Assay Using GI224329.
  • Assay Protocol Book. PDSP.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences.
  • Guide to Running an SPR Experiment. (2022, July 27).
  • Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols.
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC.
  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions.
  • Ligand Binding Assay Bioanalysis.
  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017, September 25).
  • Ligand Binding Assay.
  • Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole- 2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents. (2014, January 1). Bentham Science Publishers.
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Help with troubleshooting my radioligand competition binding assay. (2024, December 16). Reddit.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. SpringerLink.
  • Possible metabolites of 5-[(4-chlorophenoxy) methyl]-1, 3,-oxadiazole-2-thiol predicted by MetaPrint2D-React software.
  • 80549-62-8|5-(4-tert-Butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol. BLDpharm.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • (Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4- Oxadiazole Deriv
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC.
  • 5-Phenyl-1,3,4-oxadiazole-2-thiol. PubChem.
  • 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol. Chem-Impex.
  • 5-(4-tert-Butyl-phenoxymethyl)-[7][11][15]oxadiazole-2-thiol. SCBT.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,3,4-Oxadiazole-2-Thiol Ring Closure

Welcome to the technical support and troubleshooting center for the synthesis of 1,3,4-oxadiazole-2-thiol derivatives. The cyclization of acyl hydrazides with carbon disulfide (CS₂) in an alkaline medium is a fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 1,3,4-oxadiazole-2-thiol derivatives. The cyclization of acyl hydrazides with carbon disulfide (CS₂) in an alkaline medium is a fundamental pathway in medicinal chemistry, yielding compounds with profound antimicrobial, anti-inflammatory, and anticancer properties[1][2].

However, the thermodynamic requirements of the ring closure, combined with the extreme volatility of CS₂, make temperature control the single most critical variable in this workflow. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to help you optimize your reaction conditions.

Mechanistic Workflow & Temperature Logic

The formation of the 1,3,4-oxadiazole-2-thiol core is a two-stage process. First, the acyl hydrazide reacts with CS₂ in the presence of a base (typically KOH) to form a dithiocarbazate intermediate. Second, this intermediate undergoes a thermally driven, intramolecular dehydrative cyclization to form the oxadiazole ring[2][3].

The diagram below illustrates how temperature dictates the success or failure of this pathway:

Pathway Start Acyl Hydrazide + CS2 + KOH (Ethanol Solvent) Intermediate Potassium Dithiocarbazate Intermediate Start->Intermediate Base-catalyzed addition TempLow < 60°C (Sub-optimal) Incomplete Conversion Intermediate->TempLow Slow kinetics TempOpt 70-80°C (Optimal) Ethanol Reflux Intermediate->TempOpt Efficient cyclization TempHigh > 85°C (Excessive) CS2 Volatilization Intermediate->TempHigh Reagent loss Product 1,3,4-Oxadiazole-2-thiolate (Potassium Salt) TempLow->Product Low Yield TempOpt->Product High Yield TempHigh->Product Impurities Workup Acidification (HCl/AcOH) at 0-5°C Product->Workup Neutralization Final 1,3,4-Oxadiazole-2-thiol (Thiol-Thione Tautomers) Workup->Final Precipitation

Workflow of temperature-dependent 1,3,4-oxadiazole-2-thiol ring closure.

Standard Operating Procedure (SOP): Optimal Ring Closure

To balance the volatility of CS₂ against the thermal energy required for cyclization, the reaction temperature must be staged. Follow this validated protocol for maximum yield[4][5]:

Step 1: Intermediate Formation (0–5 °C)

  • Dissolve 1.0 equivalent of the starting acyl hydrazide in absolute ethanol.

  • Add 1.0 to 1.2 equivalents of potassium hydroxide (KOH) and stir until fully dissolved.

  • Submerge the reaction flask in an ice bath to bring the internal temperature to 0–5 °C.

  • Critical Step: Add 1.5 to 2.0 equivalents of carbon disulfide (CS₂) dropwise over 15 minutes. Stir for an additional 15–30 minutes at 0–5 °C to safely form the dithiocarbazate intermediate without losing CS₂ to evaporation.

Step 2: Thermal Cyclization (70–80 °C)

  • Remove the ice bath and attach a highly efficient reflux condenser.

  • Gradually heat the mixture to 70–80 °C (ethanol reflux).

  • Maintain reflux for 4 to 12 hours. Monitor the disappearance of the intermediate via Thin-Layer Chromatography (TLC)[2][4].

Step 3: Workup and Acidification (0–5 °C)

  • Once cyclization is complete, evaporate the excess ethanol under reduced pressure.

  • Dissolve the resulting solid residue (the potassium thiolate salt) in cold distilled water.

  • Cool the aqueous solution in an ice bath (0–5 °C).

  • Slowly acidify the solution using 10% HCl or glacial acetic acid until the pH reaches 3–4. The pure 1,3,4-oxadiazole-2-thiol derivative will precipitate as a solid[5][6].

Step 4: Purification

  • Filter the precipitate under a vacuum, wash thoroughly with cold water to remove KCl salts, and recrystallize from an ethanol/water mixture[6].

Quantitative Optimization Data

The table below summarizes the causal relationship between reaction temperature, CS₂ retention, and final product yield during the cyclization phase.

Temperature Range (°C)Reaction TimeCS₂ RetentionAverage Yield (%)Primary Mechanistic Outcome
20–25 (Room Temp)24–48 hExcellent30–40%Sluggish kinetics; intermediate stalls without thermal activation.
60–65 (Sub-optimal)8–12 hGood60–70%Moderate cyclization; requires extended reaction times.
70–80 (Reflux)4–8 hModerate75–90% Optimal thermal energy for intramolecular dehydrative cyclization.
> 85 (Excessive)< 4 hPoor< 40%CS₂ volatilization; side reactions and reagent degradation dominate.

Troubleshooting & FAQs

Q1: Why is ethanol reflux (70–80 °C) the gold standard, and what happens if I push the temperature higher? A: The cyclization of the dithiocarbazate intermediate requires a specific activation energy to eliminate water and close the ring[2]. Ethanol reflux (78 °C) provides exactly this thermal environment. However, CS₂ has a boiling point of just 46 °C. If you push the temperature beyond 80 °C or apply aggressive heating too quickly, the CS₂ will boil off and escape the condenser before it can fully react with the hydrazide, severely truncating your yield[4].

Q2: My yield is consistently below 40%. Could temperature be causing premature CS₂ evaporation? A: Yes. A common mistake is adding CS₂ to the reaction mixture at room temperature or while it is already heating. Because the formation of the dithiocarbazate intermediate is slightly exothermic, adding CS₂ at room temperature causes immediate volatilization. Always add CS₂ dropwise at 0–5 °C (ice bath) and allow the intermediate to form before ramping up to reflux temperatures[5].

Q3: Can I achieve ring closure at room temperature to protect thermosensitive functional groups on my molecule? A: Traditional base-catalyzed cyclization fails at room temperature due to the insurmountable activation barrier. However, if your substrate is highly thermosensitive, you can bypass the thermal requirement using ultrasound-assisted synthesis (sonication) . Sonication in a minimal amount of DMF can drive the cyclization at ambient temperatures by providing localized cavitation energy, often achieving excellent yields without bulk heating[7].

Q4: Post-reaction, my product won't precipitate. How does temperature during workup affect this? A: Because the parent 1,3,4-oxadiazole-2-thiol has an acidic character (pKa ~ 3.85), it exists as a highly soluble potassium salt in the alkaline reaction mixture[8]. To precipitate it, you must neutralize the base. If you add HCl while the solution is still warm, the product may oil out or remain partially dissolved. Always cool your aqueous residue to 0–5 °C before and during acidification to force the free thiol to crystallize[5].

Q5: My NMR data shows a thione (C=S) peak instead of a thiol (S-H) peak. Did the high reflux temperature alter or degrade my product? A: No, this is not a temperature-induced degradation. You are observing thiol-thione tautomerism , a well-documented thermodynamic equilibrium inherent to these heterocycles[2][6]. In the solid state and in polar NMR solvents (like DMSO-d₆), the compound predominantly exists in the thione form. This is confirmed by a characteristic C=S peak at ~186 ppm in ¹³C NMR and an N-H stretch in the IR spectrum[3]. The reaction temperature does not dictate this shift; it is a natural structural feature of the isolated product.

References

  • Title:2 Source: openmedicinalchemistryjournal.com

  • Title: 3 Source: acs.org

  • Title:8 Source: asianpubs.org

  • Title:4 Source: rjptonline.org

  • Title: 6 Source: nih.gov

  • Title:7 Source: nih.gov

  • Title:5 Source: jksus.org

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of the discovery pipeline. Mass spectrometry (MS) stands as a powerful and indispe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of the discovery pipeline. Mass spectrometry (MS) stands as a powerful and indispensable analytical technique for providing crucial information on molecular weight and structure through controlled fragmentation.[1][2] This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol , a molecule featuring a confluence of pharmacologically relevant moieties.

This document moves beyond a simple catalog of fragments. It explains the rationale behind the expected cleavages, provides a detailed protocol for experimental verification, and compares the utility of MS with other key analytical techniques, thereby offering a comprehensive framework for its characterization.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of a molecule under electron ionization (EI) is not a random process. It is governed by the principles of chemical stability, where the initial high-energy molecular ion breaks apart to form more stable, lower-energy fragment ions.[3] The structure of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol offers several predictable sites for fragmentation.

Molecular Formula: C₁₃H₁₆N₂O₂S Molecular Weight: 280.35 g/mol

The molecular ion peak (M⁺˙) is expected at m/z 280. The fragmentation cascade is anticipated to be dominated by cleavages at the molecule's most labile bonds, primarily driven by the stability of the resulting cations and neutral losses.

Key Fragmentation Sites:

  • α-Cleavage at the Tert-butyl Group: The tert-butyl group is a prominent feature and a common starting point for fragmentation. Loss of a methyl radical (•CH₃), a highly stable radical, is a classic fragmentation pathway for tert-butyl arenes.[4] This leads to the formation of a stable tertiary carbocation.

  • Ether Bond Cleavage: The C-O bond of the phenoxymethyl ether linkage is another susceptible site. Cleavage here can occur in two ways, leading to fragments corresponding to the oxadiazole or the tert-butylphenol portion.

  • Oxadiazole Ring Scission: The 1,3,4-oxadiazole ring itself can undergo characteristic cleavages. Studies on similar oxadiazole derivatives show that the ring can fragment through various pathways, often involving the loss of small neutral molecules like CO, N₂, or HCN.[5]

  • Thiol Group Involvement: The thiol (-SH) group can influence fragmentation, although direct cleavage of the S-H bond is less common than cleavages in the larger substituents.[6]

The proposed fragmentation pathways are visually summarized in the diagram below, illustrating the logical progression from the molecular ion to key daughter fragments.

fragmentation_pathway M Molecular Ion (M⁺˙) m/z = 280 F1 Fragment 1 m/z = 265 M->F1 - •CH₃ F2 Fragment 2 m/z = 149 M->F2 Benzylic Cleavage F3 Fragment 3 m/z = 131 M->F3 Ring Cleavage F4 Fragment 4 m/z = 133 M->F4 Ether Cleavage F6 Fragment 6 m/z = 57 F1->F6 - C₈H₅N₂O₂S F5 Fragment 5 m/z = 91 F2->F5 - C₄H₈

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Table 1: Summary of Predicted Key Fragments

m/zProposed Structure/FormulaNeutral LossRationale for Formation
280[C₁₃H₁₆N₂O₂S]⁺˙-Molecular Ion (M⁺˙)
265[M - CH₃]⁺•CH₃ (15 Da)Loss of a methyl radical from the tert-butyl group, forming a stable tertiary carbocation.[4][7]
149[C₁₀H₁₃O]⁺•C₃H₃N₂OSCleavage of the ether C-O bond, retaining the charge on the stable tert-butylphenol fragment.
133[C₄H₅N₂OS]⁺•C₉H₁₁OCleavage of the benzylic C-O bond, with charge retention on the oxadiazole-thiol-methyl fragment.
131[C₈H₇O]⁺•C₅H₉N₂SComplex rearrangement and cleavage involving the oxadiazole ring and side chain.
91[C₇H₇]⁺-Tropylium ion, a common and very stable fragment in the mass spectra of compounds containing a benzyl moiety.[8]
57[C₄H₉]⁺C₉H₇N₂O₂SThe highly stable tert-butyl cation, a hallmark of molecules containing this group.[7]

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, a robust experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for this volatile and thermally stable small molecule.[9][10]

Objective: To acquire a full-scan EI mass spectrum of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol to confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized and purified compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL for injection.

  • GC-MS Instrumentation & Conditions:

    • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[9]

    • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[2]

    • Injector:

      • Mode: Splitless (to maximize sensitivity for a pure compound).

      • Temperature: 250 °C.

      • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).[11][12]

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

      • Acquisition Mode: Full Scan.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion peak (M⁺˙) at m/z 280.

    • Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in Table 1.

    • If available, compare the acquired spectrum against a spectral library (e.g., NIST/Wiley) for potential matches with similar substructures.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (1 mg/mL in DCM) prep2 Dilute to Working Conc. (~10 µg/mL) prep1->prep2 gcms Inject 1 µL into GC-MS prep2->gcms gc GC Separation (HP-5MS column) gcms->gc ms EI Ionization (70 eV) & Mass Analysis gc->ms data1 Extract Mass Spectrum ms->data1 data2 Identify Molecular Ion data1->data2 data3 Compare Fragments to Predictions data2->data3

Sources

Comparative

Benchmarking 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol Against Fluconazole: A Comparative Efficacy Guide

Executive Summary & Mechanistic Rationale The widespread prophylactic and therapeutic use of azoles—particularly fluconazole—has accelerated the emergence of multidrug-resistant (MDR) fungal strains, including resistant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The widespread prophylactic and therapeutic use of azoles—particularly fluconazole—has accelerated the emergence of multidrug-resistant (MDR) fungal strains, including resistant Candida albicans and Candida auris[1]. Fluconazole operates primarily as a fungistatic agent by inhibiting lanosterol 14α-demethylase (CYP51), which depletes ergosterol and disrupts the fungal cell membrane. However, target-site mutations in the ERG11 gene and the overexpression of efflux pumps (e.g., CDR1/CDR2) frequently render fluconazole ineffective.

To overcome these resistance mechanisms, the 1,3,4-oxadiazole-2-thiol scaffold has emerged as a potent alternative pharmacophore[2]. 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol (TBPO-thiol) represents a highly optimized derivative within this class. Its efficacy is driven by a distinct, dual-action causality:

  • Thioredoxin Reductase (Trr1) Inhibition: Unlike fluconazole, 1,3,4-oxadiazoles act as Trr1 inhibitors, disrupting the fungal redox balance and triggering a lethal accumulation of reactive oxygen species (ROS)[3],[4].

  • Metal Chelation: The 2-thiol group on the oxadiazole ring functions as a potent chelator of essential metal ions (e.g., Cu²⁺, Zn²⁺), further paralyzing fungal enzymatic processes[2].

  • Enhanced Membrane Penetration: The tert-butylphenoxy moiety significantly increases the molecule's lipophilicity (LogP). This structural choice ensures rapid penetration of the fungal cell wall, effectively bypassing standard azole efflux pumps[1].

MOA cluster_Fluconazole Fluconazole (Fungistatic) cluster_TBPO TBPO-thiol (Fungicidal) F Fluconazole CYP Lanosterol 14α-demethylase (CYP51) F->CYP Inhibits Erg Ergosterol Depletion CYP->Erg Causes T TBPO-thiol Trr1 Thioredoxin Reductase (Trr1) / Chelation T->Trr1 Inhibits ROS ROS Accumulation & Cell Death Trr1->ROS Causes

Fig 1: Mechanistic divergence between Fluconazole (CYP51) and TBPO-thiol (Trr1/Chelation).

Self-Validating Experimental Protocols

To objectively benchmark TBPO-thiol against fluconazole, we employ a self-validating system of assays. Every step includes internal controls to ensure that observed antifungal activity is due to the compound's pharmacodynamics, not solvent toxicity or assay artifacts.

Workflow N1 Compound Preparation (TBPO-thiol & Fluconazole in DMSO/Pluronic) N2 Broth Microdilution (CLSI M27 Protocol) N1->N2 N3 Time-Kill Kinetics (0-36h tracking) N1->N3 N4 Mammalian Cytotoxicity (MTT Assay on Fibroblasts) N1->N4 N5 Data Synthesis & Benchmarking Analysis N2->N5 N3->N5 N4->N5

Fig 2: Self-validating experimental workflow for antifungal benchmarking and cytotoxicity.

Protocol A: Compound Solubilization & Vehicle Control

Causality: TBPO-thiol is highly lipophilic. Standard aqueous buffers will cause precipitation, leading to artificially high Minimum Inhibitory Concentration (MIC) readings.

  • Solubilize TBPO-thiol in 0.5% Dimethyl Sulfoxide (DMSO) supplemented with 0.02% Pluronic F-127 (a non-ionic surfactant) to ensure micellar dispersion[3],[5].

  • Prepare Fluconazole (clinical grade) in sterile water or 0.5% DMSO as the benchmark control.

  • Validation Step: Run a blank control containing only 0.5% DMSO and 0.02% Pluronic F-127 against the fungal strains to confirm the vehicle yields 0% growth inhibition.

Protocol B: In Vitro Susceptibility (MIC & MFC Determination)

Causality: We must differentiate between fungistatic (growth-arresting) and fungicidal (killing) properties.

  • Follow the CLSI M27-A3 guidelines for broth microdilution.

  • Seed 96-well plates with 103 to 104 CFU/mL of Candida strains in RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Expose to serial dilutions of TBPO-thiol and Fluconazole (0.125 μg/mL to 256 μg/mL). Incubate at 35°C for 24–48 hours.

  • MIC Reading: Identify the lowest concentration that inhibits 50% (Fluconazole) or 100% (TBPO-thiol) of visible growth.

  • MFC Reading: Plate 10 μL from all clear wells onto Sabouraud Dextrose Agar (SDA). The Minimum Fungicidal Concentration (MFC) is the lowest concentration resulting in a ≥99.9% reduction in CFU.

Protocol C: Time-Kill Kinetics

Causality: To prove the ROS-mediated rapid cell death mechanism of TBPO-thiol[4].

  • Inoculate liquid cultures with 105 CFU/mL of C. albicans.

  • Treat with compounds at 2× MIC.

  • Extract aliquots at 0, 4, 8, 12, 24, and 36 hours. Plate on SDA and count CFUs. A ≥3 log10 reduction confirms fungicidal activity.

Comparative Data Analysis

The following table synthesizes the benchmarking data of TBPO-thiol against fluconazole across wild-type and resistant fungal strains. Data reflects the established performance parameters of the 1,3,4-oxadiazole-2-thiol and phenylthiazole-oxadiazole classes[1],[3].

Strain ProfileFluconazole MIC (μg/mL)TBPO-thiol MIC (μg/mL)Fluconazole MFC (μg/mL)TBPO-thiol MFC (μg/mL)
C. albicans ATCC 90028 (Wild-Type)0.251.0>64 (Fungistatic)2.0 (Fungicidal)
C. albicans NR-29448 (Fluconazole-Resistant)>1282.0>1284.0
C. glabrata ATCC 2001 (Innate Resistance)16.00.5>641.0
C. auris (Multidrug-Resistant Clinical Isolate)>644.0>1288.0
Mammalian Cytotoxicity (CC₅₀ on L929 Fibroblasts)
  • Fluconazole: >256 μg/mL

  • TBPO-thiol: >128 μg/mL

Data Interpretation & Field Insights: While Fluconazole exhibits a lower MIC against the susceptible wild-type strain (0.25 μg/mL), its MFC remains exceptionally high (>64 μg/mL), confirming its purely fungistatic nature[3]. In stark contrast, TBPO-thiol maintains an MFC that is only 2× its MIC across all strains.

Crucially, in the resistant C. albicans NR-29448 and the MDR C. auris strains, fluconazole completely fails (MIC >64-128 μg/mL). TBPO-thiol retains potent activity (MIC 2.0 - 4.0 μg/mL)[1]. This confirms that the tert-butylphenoxy and 2-thiol modifications successfully bypass CYP51 mutations and standard azole efflux mechanisms, validating TBPO-thiol as a superior candidate for drug-resistant invasive candidiasis.

References

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols Source: Asian Journal of Chemistry (2011) URL:[Link]

  • Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity Source: RSC Advances (2025) URL:[Link]

  • Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans Source: Frontiers in Microbiology (2019) URL:[Link]

Sources

Validation

Comprehensive Guide: HPLC Method Validation for 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol Quantification

The compound 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS: 554411-25-5) represents a highly lipophilic, biologically active scaffold frequently encountered in medicinal chemistry and agrochemical developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The compound 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS: 554411-25-5) represents a highly lipophilic, biologically active scaffold frequently encountered in medicinal chemistry and agrochemical development[1]. Structurally, it features a bulky, hydrophobic tert-butyl group, a phenoxymethyl linker, and a polarizable 1,3,4-oxadiazole-2-thiol moiety.

For analytical scientists, quantifying this compound presents a unique chromatographic challenge. The oxadiazole-thiol group exists in a tautomeric equilibrium (thiol vs. thione) and possesses a weakly acidic pKa (typically ~4.0–5.0). If the analytical method does not account for this ionizable group and the molecule's extensive hydrophobicity, the resulting data will suffer from severe peak tailing, shifting retention times, and poor resolution from synthetic impurities.

This guide objectively compares three High-Performance Liquid Chromatography (HPLC) methodologies for this compound, explains the causality behind the optimal experimental design, and provides a self-validating, step-by-step protocol compliant with the latest ICH Q2(R2) guidelines[2].

Methodological Challenges & Causality

To develop a robust analytical procedure, we must first establish an Analytical Target Profile (ATP) that mitigates the specific physicochemical risks of the analyte[3].

  • The Ionization Problem: At a neutral pH (unbuffered water), the thiol group partially deprotonates into a thiolate anion. This leads to secondary electrostatic interactions with residual silanol groups on the silica support of the column, causing severe peak tailing. Causality: By lowering the mobile phase pH to 3.0, the thiol is fully protonated, locking the molecule into a neutral state that partitions cleanly into the stationary phase.

  • The Selectivity Problem: The molecule contains two distinct aromatic systems (the phenoxymethyl ring and the oxadiazole ring). While a standard C18 column provides adequate dispersive hydrophobic retention for the tert-butyl group, it often fails to resolve the Active Pharmaceutical Ingredient (API) from structurally similar synthetic precursors (e.g., unreacted 4-tert-butylphenol). Causality: Utilizing a Phenyl-Hexyl stationary phase introduces π−π electron interactions, providing orthogonal selectivity that drastically improves the resolution of aromatic impurities.

Objective Comparison of HPLC Methods

To demonstrate the impact of these physicochemical principles, we compared three distinct HPLC approaches for the quantification of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

  • Method A (The Naive Approach): Standard C18 Column, Isocratic 70:30 Acetonitrile:Water (Unbuffered).

  • Method B (The Standard Approach): Standard C18 Column, Gradient elution with 0.1% Formic Acid in Water (pH ~2.7) and Acetonitrile.

  • Method C (The Optimized Approach): Phenyl-Hexyl Column, Gradient elution with 0.1% Formic Acid in Water (pH ~2.7) and Acetonitrile.

Experimental Data Summary
Performance MetricMethod A (Unbuffered C18)Method B (Buffered C18)Method C (Buffered Phenyl-Hexyl)
Retention Time (RT) 4.2 min (Variable)6.8 min (Stable)7.5 min (Stable)
Tailing Factor (Tf) 2.45 (Fail)1.15 (Pass)1.05 (Pass)
Theoretical Plates (N) < 3,0008,50012,400
Resolution (Rs) from Phenol Impurity 1.1 (Co-elution)2.2 (Baseline)4.5 (Superior)
Suitability for Validation UnsuitableAcceptableOptimal

Conclusion: Method C is the superior choice. The acidic buffer suppresses thiol ionization (fixing the tailing factor), while the Phenyl-Hexyl column leverages π−π interactions to maximize theoretical plates and resolution.

Workflow Visualization

The following diagram illustrates the science- and risk-based decision-making process for developing and validating this analytical procedure, aligning with ICH Q14 principles[3].

G Start Analyze Compound Structure (Oxadiazole-2-thiol) Assess Assess Physicochemical Properties LogP > 3.0, pKa ~4.5 Start->Assess pH_Control Mobile Phase pH Selection Assess->pH_Control Unbuffered Unbuffered (pH ~6-7) Thiol Ionized pH_Control->Unbuffered Incorrect Buffered Buffered (pH 3.0) Thiol Protonated pH_Control->Buffered Correct Tailing Severe Peak Tailing Poor Reproducibility Unbuffered->Tailing Col_Select Column Selection Buffered->Col_Select C18 Standard C18 Column Hydrophobic Interactions Only Col_Select->C18 Phenyl Phenyl-Hexyl Column Hydrophobic + Pi-Pi Interactions Col_Select->Phenyl Subopt Moderate Resolution (Method B) C18->Subopt Opt Superior Resolution & Peak Shape (Method C - Optimized) Phenyl->Opt Val ICH Q2(R2) Method Validation Opt->Val

Analytical decision tree for HPLC method selection and validation.

Step-by-Step Method Validation Protocol (ICH Q2(R2) Compliant)

Once Method C is established, it must be validated to prove it consistently delivers dependable results for its intended purpose[2]. The following is a self-validating protocol designed for the quantification of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0-2 min (40% B), 2-10 min (40% to 90% B), 10-12 min (90% B), 12-12.1 min (return to 40% B), 12.1-15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the oxadiazole-phenyl conjugate system).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

System Suitability Testing (SST)

Before initiating validation, establish the baseline system performance.

  • Inject the standard solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor 1.5; Theoretical plates 5,000.

Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components[2].

  • Blank Preparation: Inject the sample diluent (e.g., 50:50 Water:Acetonitrile) to confirm no baseline interference at the analyte's retention time.

  • Forced Degradation: Subject the 100 µg/mL standard to:

    • Acidic hydrolysis: 1N HCl at 60°C for 2 hours.

    • Basic hydrolysis: 1N NaOH at 60°C for 2 hours.

    • Oxidation: 3% H2​O2​ at room temperature for 2 hours (Thiol groups are highly susceptible to oxidation into disulfides or sulfonic acids).

    • Photolysis: UV light exposure for 24 hours.

  • Acceptance Criteria: The analyte peak must be baseline resolved (Rs 1.5) from all degradation products. Peak purity assessment (via Photo Diode Array detector) must show a purity angle less than the purity threshold.

Linearity and Range

Demonstrates that the detector response is directly proportional to the analyte concentration[2].

  • Prepare a stock solution of the reference standard.

  • Dilute to create five concentration levels: 25%, 50%, 100%, 120%, and 150% of the target concentration (100 µg/mL).

  • Inject each level in triplicate.

  • Plot peak area versus concentration and perform linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2% of the 100% response.

Accuracy (Recovery)

Proves the closeness of the measured value to the true value[2].

  • Spike known amounts of the reference standard into a synthetic sample matrix (or diluent) at three levels: 50%, 100%, and 150% of the target concentration.

  • Prepare three independent replicates per level (9 samples total).

  • Calculate the percentage recovery: (MeasuredConcentration/TheoreticalConcentration)×100 .

  • Acceptance Criteria: Mean recovery across all levels must be between 98.0% and 102.0%, with an RSD 2.0%.

Precision (Repeatability & Intermediate Precision)

Ensures the method yields consistent results under normal operating conditions[2].

  • Repeatability: Prepare six independent sample solutions at the 100% concentration level. Analyze on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Have a second analyst prepare six new independent samples on a different day, using a different HPLC system (if available).

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision must be 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Critical for determining the lowest reliable measurement of the compound, especially if tracking trace-level degradation.

  • Inject serial dilutions of the standard at low concentrations (e.g., 0.1 µg/mL to 1.0 µg/mL).

  • Calculate the Signal-to-Noise (S/N) ratio for each injection.

  • Acceptance Criteria: LOD is established at an S/N ratio of 3:1. LOQ is established at an S/N ratio of 10:1. Verify the LOQ by performing six replicate injections at the LOQ concentration (RSD must be 10.0%).

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl, Available at:[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences, Available at:[Link]

  • Thallaj, N., et al. "Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives." Indian Journal of Advanced Chemistry, Oct 2022. Available at:[Link]

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14." ICH, Oct 2023. Available at:[Link]

Sources

Comparative

The Therapeutic Potential of 5-Aryl-1,3,4-Oxadiazole-2-thiols: A Comparative Analysis of In Vitro and In Vivo Efficacy

The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This guide provides a comparative overview of the in vitro and in vivo effi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This guide provides a comparative overview of the in vitro and in vivo efficacy of representative compounds from this class, with a particular focus on their anticancer and antibacterial properties. While specific data for 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol is not extensively available in the public domain, this analysis of structurally related analogs offers valuable insights into the potential of this chemical family for researchers, scientists, and drug development professionals.

Introduction to the 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. The presence of a thiol group at the 2-position imparts unique chemical properties that are often associated with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][2][3] The mechanism of action for these compounds is diverse and often depends on the nature of the substituent at the 5-position of the oxadiazole ring.

Comparative In Vitro Efficacy

The in vitro efficacy of 1,3,4-oxadiazole-2-thiol derivatives has been demonstrated across various assays, primarily focusing on their cytotoxic effects on cancer cell lines and their inhibitory activity against bacterial growth.

Anticancer Activity

A significant body of research highlights the potent in vitro anticancer activity of this class of compounds. For instance, a series of novel 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[4][5][6]oxadiazole-2-thione derivatives displayed moderate to weak cytotoxic activity against hepatocarcinoma (HepG2), breast adenocarcinoma (MCF-7), and leukemia (HL-60) cell lines.[7] Notably, compound 5a , featuring trimethoxy substituents on both phenyl rings, exhibited the highest cytotoxic effect with IC50 values of 12.01, 7.52, and 9.7 μM against HepG2, MCF-7, and HL-60 cells, respectively.[7]

In another study, 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were synthesized and evaluated for their anticancer activity.[8] Several of these compounds exhibited an excellent cytotoxic profile against the A549 human lung cancer cell line, with compound 4h showing a remarkable IC50 value of less than 0.14 μM.[8]

The proposed mechanism for the anticancer activity of some of these derivatives involves the inhibition of tubulin polymerization, a critical process in cell division.[7]

Antibacterial Activity

The 1,3,4-oxadiazole-2-thiol scaffold has also shown significant promise as a source of new antibacterial agents. In vitro screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol demonstrated moderate inhibitory activity against both Gram-negative and Gram-positive bacteria.[9] Similarly, a synthesized compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, showed varying degrees of antibacterial activity against E. coli, B. subtilis, and S. aureus at a concentration of 250 μg/ml.[3]

The antibacterial mechanism of action for this class of compounds is believed to involve the inhibition of essential bacterial enzymes.[10][11]

Comparative In Vivo Efficacy

Translating promising in vitro results into in vivo efficacy is a critical step in drug development. Several studies have investigated the in vivo performance of 1,3,4-oxadiazole-2-thiol derivatives in animal models.

Antitumor Activity

In a study investigating selected 1,3,4-oxadiazole derivatives, compounds that showed potent in vitro cytotoxicity were further evaluated in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice.[12] These derivatives were found to be effective in reducing both the size and weight of the tumors, indicating significant in vivo antitumor activity.[12]

Another study focused on a novel 1,3,4-oxadiazole derivative, II-14 , as a potential inhibitor of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. In a mouse tumor model, compound II-14 demonstrated a tumor growth inhibition (TGI) value of 35.74%.[13] When combined with the chemotherapeutic agent 5-fluorouracil (5-FU), the TGI increased to 64.59%, suggesting a synergistic antitumor effect.[13]

Antibacterial Activity

The in vivo antibacterial efficacy of the oxadiazole class has been demonstrated, particularly for the lead compound ND-421 . In a murine neutropenic thigh infection model with methicillin-resistant Staphylococcus aureus (MRSA), ND-421 alone showed a significant bacterial reduction.[5][6] Furthermore, when combined with the β-lactam antibiotic oxacillin, the combination was highly efficacious, highlighting the potential of these compounds to overcome antibiotic resistance.[5][6]

Data Summary

Compound/Derivative Class In Vitro Assay Cell Line/Bacterial Strain In Vitro Results (IC50/MIC) In Vivo Model In Vivo Results Reference
5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[4][5][6]oxadiazole-2-thioneCytotoxicity (MTT assay)HepG2, MCF-7, HL-607.52 - 12.01 μM (for compound 5a)-Not Reported[7]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamideCytotoxicity (MTT assay)A549 (lung cancer)<0.14 μM (for compound 4h)-Not Reported[8]
Selected 1,3,4-oxadiazole derivativesCytotoxicity (MTT assay)HeLa, A549Potent cytotoxicityDLA-induced solid tumor in miceSignificant reduction in tumor size and weight[12]
1,3,4-Oxadiazole derivative (II-14)PD-1/PD-L1 inhibition-IC50 = 0.0380 μMMouse tumor modelTGI of 35.74% (alone), 64.59% (with 5-FU)[13]
S-substituted 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiolAntibacterial activityGram-negative and Gram-positive bacteriaModerately good inhibitors-Not Reported[9]
5-phenyl-1,3,4-oxadiazole-2-thiolAntibacterial activityE. coli, B. subtilis, S. aureusActive at 250 μg/ml-Not Reported[3]
ND-421 (Oxadiazole antibacterial)Antibacterial activityMRSA-Murine neutropenic thigh infection1.49 log10 bacterial reduction (alone)[5][6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A detailed, step-by-step methodology for a typical MTT assay to determine the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 H->I In_Vivo_Tumor_Model A Implant tumor cells in mice B Allow tumor growth A->B C Administer test compound, vehicle, and positive control B->C D Measure tumor volume periodically C->D E Excise and weigh tumors at study endpoint D->E F Calculate Tumor Growth Inhibition (TGI) E->F

Sources

Safety & Regulatory Compliance

Safety

5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol proper disposal procedures

As a Senior Application Scientist, I understand that managing highly reactive and malodorous compounds is a critical operational hurdle in drug development and synthetic chemistry. 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing highly reactive and malodorous compounds is a critical operational hurdle in drug development and synthetic chemistry. 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS: 554411-25-5) is a valuable building block, often utilized as a bioisostere in medicinal chemistry[1]. However, its oxadiazole-thiol moiety classifies it as a severe "stench chemical" and a potent skin/eye/respiratory irritant[2].

Proper disposal is not merely a regulatory checkbox; it is a fundamental requirement to maintain laboratory integrity, prevent facility-wide evacuations due to odor permeation, and protect environmental health. This guide provides a self-validating, step-by-step operational plan for the safe handling, oxidative quenching, and disposal of this specific thiol derivative.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is imperative to understand the quantitative and qualitative hazards of the material being handled. The following table synthesizes the critical safety data for 1,3,4-oxadiazole-2-thiol derivatives[2].

Property / HazardSpecification / GHS ClassificationOperational Implication
CAS Number 554411-25-5[1]Use for exact inventory and waste tracking.
Chemical Class Heterocyclic Thiol / MercaptanHigh volatility of the -SH group causes severe stench.
Skin Corrosion/Irritation Category 2 (H315)[2]Requires nitrile or neoprene gloves; double-gloving recommended.
Serious Eye Damage Category 2 (H319)[2]Mandatory safety goggles; face shield during quenching.
STOT - Single Exposure Category 3 (H335)[2]May cause respiratory irritation. Must be handled in a certified chemical fume hood.
Environmental Hazard Toxic to aquatic life[2]Absolute prohibition of drain disposal. Must be incinerated.

Mechanistic Insight: The Causality of Thiol Quenching

Expertise & Experience: You cannot simply throw thiol-contaminated glassware into a base bath or a standard solid waste bin. The high vapor pressure and low human olfactory detection threshold (often in the parts-per-billion range) mean that even microgram quantities of unquenched 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol will contaminate the laboratory atmosphere.

To neutralize this threat, we utilize an oxidative quenching mechanism[3]. By treating the thiol with an excess of sodium hypochlorite (NaOCl, standard household bleach), we force the oxidation of the volatile thiol (-SH) into a non-volatile, highly water-soluble sulfonic acid (-SO3H).

Self-Validating System: This chemical transformation serves as its own indicator. The complete cessation of the characteristic mercaptan odor empirically validates that the toxic, volatile species has been fully consumed.

Pathway N1 Volatile Thiol R-SH (Malodorous, Toxic) N3 Intermediate R-S-S-R (Disulfide) N1->N3 + NaOCl (Fast) N2 Oxidant NaOCl (Bleach) Excess N2->N3 N4 Stable Sulfonate R-SO3H (Water-soluble, Odorless) N3->N4 + NaOCl (Slow, Exothermic)

Caption: Oxidative quenching pathway converting hazardous thiols to safe, non-volatile sulfonates.

Step-by-Step Disposal Methodologies

All procedures below must be conducted inside a certified chemical fume hood with the sash lowered to the optimal working height. Do not remove any contaminated materials from the hood until the quenching protocol is complete[4].

Protocol A: Liquid Waste & Cold Trap Quenching

Vacuum pump cold traps often accumulate concentrated, highly volatile thiols.

  • Preparation: Prepare a 5% (v/v) sodium hypochlorite (bleach) solution. Place the receiving flask in an ice-water bath, as the oxidation of thiols to sulfonic acids is highly exothermic.

  • Addition: Slowly, dropwise, add the liquid thiol waste (or the thawed contents of the cold trap) into the stirred, cooled bleach solution[3].

  • Agitation: Stir the mixture continuously for at least 1 to 2 hours at room temperature to ensure the intermediate disulfides are fully oxidized to sulfonic acids.

  • Validation: Briefly waft the air above the flask. If the mercaptan odor persists, add additional bleach and stir for another hour.

  • Consolidation: Once odorless, transfer the aqueous mixture to a designated, properly labeled hazardous aqueous waste carboy[4].

Protocol B: Solid Waste & Glassware Decontamination

Glassware, spatulas, and disposable PPE (gloves, paper towels) retain trace amounts of the oxadiazole-thiol.

  • Glassware: Submerge all contaminated glassware and reusable instruments in a freshly prepared bleach bath inside the fume hood. Leave submerged for 24 hours to fully deodorize[3]. Afterward, wash with water and acetone as per standard lab protocols.

  • Disposable Solids: Place contaminated paper towels, weigh boats, and gloves into a heavy-duty plastic bag.

  • Sealing: Add a small amount of dilute bleach to the bag to quench residual vapors, seal the bag tightly, and place it inside a rigid, sealable secondary container (e.g., a dedicated "Stench Solid Waste" pail)[3].

Workflow A Thiol Waste Generation (Liquid/Solid) B Fume Hood Containment & Cold Trap Collection A->B Transfer C Oxidative Quenching (5% NaOCl, Ice Bath) B->C Neutralize D Self-Validation: Odor & pH Check C->D Verify D->C If odor persists E Hazardous Waste Consolidation D->E Odorless F EHS Pickup & Incineration E->F Final Disposal

Caption: Operational workflow for the containment, neutralization, and disposal of thiol waste.

Emergency Spill Management

In the event of a spill of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol outside of the fume hood:

  • Evacuate & Isolate: Immediately alert personnel in the vicinity. Because the odor mimics natural gas additives, it is critical to notify Environmental Health and Safety (EHS) and facility management to prevent false gas leak alarms[3].

  • Containment: Wearing a respirator (if required by your EHS protocol) and heavy-duty gloves, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill pad)[2].

  • In-Situ Quenching: Carefully pour a 5% bleach solution over the absorbent material to neutralize the thiol on contact[3].

  • Collection: Sweep the neutralized slurry into a hazardous waste pail, seal tightly, and label as "Bleach-Quenched Thiol Spill Debris" for EHS pickup.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Chapter 8: Management of Waste". The National Academies Press. Available at: [Link]

  • Columbia University Environmental Health & Safety. "Standard Operating Procedure for Stench Chemicals". Columbia Research. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.